molecular formula C16H13N5 B2573058 2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile CAS No. 2380173-81-7

2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2573058
CAS No.: 2380173-81-7
M. Wt: 275.315
InChI Key: BIUNWNVZHXUGDY-UHFFFAOYSA-N
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Description

2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a pyridine ring with a carbonitrile group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the benzimidazole core. Benzimidazole can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents . The azetidine ring is then introduced through a cyclization reaction involving appropriate precursors. Finally, the pyridine ring with a carbonitrile group is incorporated through a series of nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile is unique due to its combination of three distinct moieties: benzimidazole, azetidine, and pyridine carbonitrile. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

IUPAC Name

2-[3-(benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5/c17-8-12-4-3-7-18-16(12)20-9-13(10-20)21-11-19-14-5-1-2-6-15(14)21/h1-7,11,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUNWNVZHXUGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)C#N)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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